(2S)-3-carbamoyl-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid
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Overview
Description
(2S)-3-carbamoyl-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a carbamoyl group, a pyrrolidinone ring, and a formamido group. Its intricate molecular arrangement makes it a subject of interest in organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-carbamoyl-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitable amine with a protected amino acid derivative, followed by deprotection and cyclization to form the pyrrolidinone ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-carbamoyl-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (2S)-3-carbamoyl-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and protein binding. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its unique properties may offer therapeutic benefits in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of (2S)-3-carbamoyl-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S)-3-carbamoyl-2-{[(2S)-5-oxopyrrolidin-2-yl]amino}propanoic acid
- (2S)-3-carbamoyl-2-{[(2S)-5-oxopyrrolidin-2-yl]carbamoyl}propanoic acid
- (2S)-3-carbamoyl-2-{[(2S)-5-oxopyrrolidin-2-yl]hydroxy}propanoic acid
Uniqueness
Compared to similar compounds, (2S)-3-carbamoyl-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions.
Properties
CAS No. |
125092-66-2 |
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Molecular Formula |
C9H13N3O5 |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
(2S)-4-amino-4-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C9H13N3O5/c10-6(13)3-5(9(16)17)12-8(15)4-1-2-7(14)11-4/h4-5H,1-3H2,(H2,10,13)(H,11,14)(H,12,15)(H,16,17)/t4-,5-/m0/s1 |
InChI Key |
BQZCHHUDWADDJM-WHFBIAKZSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC(=O)N)C(=O)O |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC(=O)N)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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